![molecular formula C17H21N5O4 B2518958 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide CAS No. 953951-03-6](/img/structure/B2518958.png)

2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

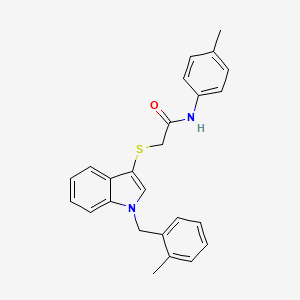

2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Disposition

Metabolism and disposition studies provide insight into how drugs are processed in the body. For example, studies on similar complex molecules like BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, offer insights into absorption, metabolism, and excretion processes. Such research is crucial for understanding the safety and efficacy of new therapeutic agents, including their metabolic pathways and potential interactions with other drugs (Christopher et al., 2010).

Pharmacokinetics in Disease States

Pharmacokinetic studies investigate the drug's behavior within the body, including its absorption, distribution, metabolism, and excretion. Research on drugs like ABT-384, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1, under the influence of ketoconazole, highlights how disease states or co-administered drugs can affect these parameters. Such studies are essential for optimizing dosing regimens in patients with varying health conditions (An et al., 2013).

Investigating Toxicity and Safety Profiles

Research into the safety profiles of new compounds is crucial for identifying potential toxic effects. Studies on compounds like methoxetamine and its metabolites in humans help in understanding the toxicological aspects, providing a foundation for evaluating safety and risks associated with drug use. Such research is vital for regulatory approval and safe clinical application (Kavanagh et al., 2012).

Efficacy in Treating Diseases

Clinical trials and efficacy studies, such as those comparing voriconazole versus amphotericin B for primary therapy of invasive aspergillosis, demonstrate the application of scientific research in finding more effective treatments for diseases. These studies help in identifying superior treatment options, improving patient outcomes, and expanding the therapeutic arsenal against various conditions (Herbrecht et al., 2002).

Wirkmechanismus

Target of Action

The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids . In mammals, DAAO is present in kidneys, liver, and brain .

Mode of Action

This compound interacts with its target, DAAO, by inhibiting its activity . The inhibition of DAAO by this compound is potent, with IC50 values in the double-digit nanomolar range . This interaction results in a decrease in the oxidation of D-amino acids, including D-serine .

Biochemical Pathways

The inhibition of DAAO by this compound affects the pathway of D-serine oxidation. D-serine is a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor . By inhibiting DAAO, this compound prevents the oxidation of D-serine, thereby potentially enhancing the bioavailability of D-serine and its activity at the NMDA receptor .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its resistance to O-glucuronidation, unlike other structurally related DAAO inhibitors . This metabolic resistance may contribute to its bioavailability.

Result of Action

The inhibition of DAAO by this compound results in enhanced plasma levels of D-serine in mice, demonstrating its ability to serve as a pharmacoenhancer of D-serine . This could potentially enhance the activity of D-serine at the NMDA receptor, which has been explored as a potential therapeutic target for the treatment of schizophrenia .

Eigenschaften

IUPAC Name |

2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-3-8-18-14(23)11-22-16(25)15(24)21-10-9-20(17(21)19-22)12-4-6-13(26-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJXRHZYOGWLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2518876.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)

![2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B2518878.png)

![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)

![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)

![[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2518887.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)